Tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-9-8-13(11-18)19-10-12-6-4-5-7-14(12)17-19/h4-7,10,13H,8-9,11H2,1-3H3 |
InChI Key |
PZQXGKUMBWHTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrrolidine Intermediate
The pyrrolidine portion, protected as a tert-butyl carbamate (Boc), is commonly prepared starting from (R)-3-hydroxypyrrolidine-1-carboxylate tert-butyl ester. This intermediate can be converted into the corresponding mesylate or tosylate to act as a good leaving group for subsequent nucleophilic substitution reactions.
Typical procedure for mesylate formation:
| Step | Reagents and Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | (R)-3-hydroxypyrrolidine-1-carboxylate tert-butyl ester, triethylamine, methanesulfonyl chloride, dichloromethane, 0 to 20 °C, 16 h | Formation of (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 60–92% |
- Methanesulfonyl chloride is added dropwise to a cooled solution of the hydroxypyrrolidine ester and triethylamine in dichloromethane.
- The reaction mixture is stirred overnight at room temperature.
- Workup involves washing with aqueous bicarbonate and drying, followed by chromatographic purification to isolate the mesylate as a viscous oil or solid.
This mesylate intermediate is reactive and can undergo nucleophilic substitution with various nucleophiles, including indazole derivatives.
Synthesis of Indazole Derivatives
Indazole derivatives, particularly substituted at the 2-position, are prepared via hydrazine-mediated cyclization of substituted benzonitriles or related precursors.
Example synthesis of 5-bromo-1H-indazol-3-amine:
| Step | Reagents and Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | 5-bromo-2-fluorobenzonitrile, hydrazine hydrate, ethanol, sealed tube, 343 K, 4 h | Formation of 5-bromo-1H-indazol-3-amine | 90% |
- The reaction involves nucleophilic attack of hydrazine on the benzonitrile to form the indazole ring.
- The product is purified by recrystallization from ethanol.
Protection of the indazole nitrogen:
| Step | Reagents and Conditions | Outcome | Yield |
|---|---|---|---|
| 2 | 5-bromo-1H-indazol-3-amine, di-tert-butyl dicarbonate (Boc anhydride), DMAP, dichloromethane, 273 K to room temperature, 15 h | Formation of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | 62% |
Coupling of Indazole and Pyrrolidine Units
The key step in preparing tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate is the formation of the bond between the indazole moiety at its 2-position and the 3-position of the pyrrolidine ring.
Reported methods include:
- Nucleophilic substitution of the mesylate pyrrolidine intermediate with the indazole anion or a suitable nucleophile derived from the indazole.
- Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling if halogenated intermediates are involved.
While direct literature on this compound is limited, analogous reactions with related indazole and pyrrolidine derivatives suggest the following general approach:
| Step | Reagents and Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, indazole nucleophile, base (e.g., sodium hydride), polar aprotic solvent (e.g., DMF), 60–80 °C | Nucleophilic substitution to form C–N bond | Requires careful control of temperature and stoichiometry to avoid side reactions |
| 2 | Purification by column chromatography | Isolation of this compound | Characterization by NMR, LCMS |
Example Data Table: Stock Solution Preparation of Related Compounds
Although specific data for this compound are scarce, preparation of stock solutions for similar tert-butyl pyrrolidine carboxylates is documented as follows:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 3.16 | 0.63 | 0.32 |
| 5 | 15.81 | 3.16 | 1.58 |
| 10 | 31.63 | 6.32 | 3.16 |
This table assists in preparing precise molar solutions for biological or chemical assays.
Research Outcomes and Characterization
- Yields: The intermediates such as mesylate pyrrolidine esters are obtained in moderate to high yields (60–92%) depending on reaction conditions and purification methods.
- Purity and Identification: Products are typically characterized by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and liquid chromatography-mass spectrometry (LCMS) to confirm structure and purity.
- Crystallization: Some indazole derivatives crystallize as transparent needles or solids, facilitating X-ray crystallography for structural confirmation.
Summary of Preparation Methodology
| Step No. | Description | Key Reagents | Conditions | Yield Range |
|---|---|---|---|---|
| 1 | Protection of 3-hydroxypyrrolidine as tert-butyl carbamate | (R)-3-hydroxypyrrolidine, Boc anhydride, base | Room temp, 12–16 h | 60–90% |
| 2 | Conversion to mesylate intermediate | Methanesulfonyl chloride, triethylamine, DCM, 0–20 °C | 16 h | 60–92% |
| 3 | Synthesis of indazole derivative | 5-bromo-2-fluorobenzonitrile, hydrazine hydrate | 343 K, 4 h | 90% |
| 4 | Boc protection of indazole nitrogen | Boc anhydride, DMAP, DCM | 273 K to RT, 15 h | 62% |
| 5 | Coupling of indazole to pyrrolidine mesylate | Indazole nucleophile, base, DMF, heat | 60–80 °C, hours | Variable, optimized per protocol |
Chemical Reactions Analysis
Tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Scientific Research Applications
Tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate is a complex organic molecule with potential applications in medicinal chemistry and drug development. It has a molecular weight of approximately 287.36 g/mol and the molecular formula C16H21N3O2. The compound features a tert-butyl group, an indazole moiety, and a pyrrolidine structure. Its IUPAC name is tert-butyl 3-(2H-indazol-2-yl)pyrrolidine-1-carboxylate, and it is identified by the CAS number 2708282-40-8.
Potential Applications
- Medicinal Chemistry and Drug Development this compound can serve as a lead compound for developing new therapeutic agents targeting various diseases.
- Material Science: Its properties could be explored in material science.
- Organic Synthesis: It can be used as a building block in organic synthesis.
- Treatment of Diseases: Indazole derivatives, including this compound, have been studied for their pharmacological properties and exhibit potential activity against various diseases, including infectious and neurodegenerative disorders. Research indicates that these compounds may possess antimicrobial properties and could be effective in treating inflammatory conditions.
Reactivity
The reactivity of this compound can be attributed to its functional groups. The carboxylate group can undergo various reactions, including esterification and hydrolysis. The indazole component may participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Mechanism of Action
The mechanism of action of tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Solubility (Water) | LogP | Stability (pH 7.4, 25°C) |
|---|---|---|---|---|---|---|
| This compound | C₁₆H₂₂N₃O₂ | 288.37 | Indazol-2-yl | Low (<0.1 mg/mL) | 2.8 | Stable (>24 hrs) |
| Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.40 | Hydroxymethyl, 4-methoxyphenyl | Moderate (~1 mg/mL) | 1.5 | Stable (>24 hrs) |
| Tert-butyl 3-(pyrazol-1-yl)pyrrolidine-1-carboxylate | C₁₂H₂₁N₃O₂ | 239.32 | Pyrazol-1-yl | High (>10 mg/mL) | 1.2 | Hydrolyzes after 12 hrs |
| Tert-butyl 3-(benzimidazol-2-yl)pyrrolidine-1-carboxylate | C₁₇H₂₂N₄O₂ | 314.39 | Benzimidazol-2-yl | Low (<0.1 mg/mL) | 3.1 | Stable (>24 hrs) |
Key Observations:
Solubility : The indazole and benzimidazole derivatives exhibit low water solubility due to aromatic stacking and hydrophobic tert-butyl groups. In contrast, the hydroxymethyl/methoxyphenyl analog shows moderate solubility from polar functional groups.
Lipophilicity (LogP) : Indazole (LogP 2.8) and benzimidazole (LogP 3.1) variants are more lipophilic than pyrazole (LogP 1.2) and hydroxymethyl analogs (LogP 1.5), aligning with their aromatic substituents’ hydrophobicity.
Stability : All tert-butyl esters are stable under neutral conditions except the pyrazole derivative, which undergoes hydrolysis due to electron-deficient pyrazole weakening the ester bond.
Biological Activity
Tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 287.36 g/mol. It features a tert-butyl group , an indazole moiety , and a pyrrolidine structure , which contribute to its unique biological activities. This compound is identified by the CAS number 2708282-40-8 and has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Pharmacological Properties
Research indicates that indazole derivatives, including this compound, exhibit a range of pharmacological properties, particularly:
- Antimicrobial Activity : Preliminary studies suggest that compounds in this class may possess antimicrobial properties, potentially effective against various pathogens.
- Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation, which could be relevant for treating inflammatory diseases.
- Neuroprotective Properties : There is ongoing research into the neuroprotective effects of indazole derivatives, indicating potential applications in neurodegenerative disorders.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:
- The indazole ring may engage in electrophilic aromatic substitution reactions, enhancing its reactivity and interaction with biological macromolecules.
- The carboxylate group can undergo esterification and hydrolysis, which may influence the compound's bioavailability and metabolic pathways.
Case Studies
Several studies have explored the potential applications of indazole derivatives:
- Antimicrobial Studies : In vitro assays have shown that similar indazole compounds can inhibit the growth of bacteria and fungi. For instance, related compounds demonstrated significant inhibition of nitric oxide production in macrophage models, suggesting anti-inflammatory activity.
- Neuroprotective Studies : Research has indicated that certain indazole derivatives may protect neuronal cells from oxidative stress, which is a key factor in neurodegenerative diseases.
Data Table of Biological Activities
| Biological Activity | Observations/Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anti-inflammatory | Significant reduction in nitric oxide production | |
| Neuroprotective | Protection against oxidative stress in neuronal models |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 3-indazol-2-ylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves using tert-butyl carbamate-protected pyrrolidine derivatives reacted with indazole precursors under mild conditions (0–20°C) in dichloromethane, catalyzed by DMAP and triethylamine . Optimization can be achieved through statistical Design of Experiments (DoE), such as factorial designs, to evaluate the impact of temperature, stoichiometry, and solvent polarity on yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR and 2D techniques (COSY, HSQC) confirm regiochemistry and stereochemistry.
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional conformations .
- HPLC-MS : Validates purity (>98%) and molecular weight via ESI or MALDI-TOF .
Q. What purification strategies are recommended to isolate high-purity This compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles .
- Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for final polishing .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational reaction mechanisms and experimental kinetic data?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and compare activation energies with experimental Arrhenius plots.
- Use ICReDD’s reaction path search to iteratively refine computational models using experimental kinetic data (e.g., rate constants, isotopic labeling studies) .
- Cross-validate with in situ FTIR or Raman spectroscopy to detect transient intermediates .
Q. What strategies improve low yields in multi-step syntheses involving indazole-pyrrolidine coupling?
- Methodological Answer :
- Intermediate Stabilization : Protect reactive sites (e.g., Boc groups) to prevent side reactions during coupling .
- Flow Chemistry : Minimize degradation by controlling residence time and temperature in continuous reactors.
- DoE Optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., catalyst loading, pH) .
Q. How can hyphenated techniques (e.g., LC-MS/MS) be applied to study degradation pathways under varying conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat, light, and oxidative conditions (e.g., H2O2) while monitoring degradation via LC-MS/MS.
- High-Resolution Mass Spectrometry (HRMS) : Identify fragment ions and propose degradation mechanisms using software like MassHunter or Xcalibur .
- Kinetic Modeling : Use MATLAB or Python to fit degradation curves and predict shelf-life .
Q. What approaches validate crystal structure data when SHELX refinement produces high R-values?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
- Complementary Techniques : Validate with PXRD to check phase purity or solid-state NMR to confirm hydrogen bonding networks .
Q. How do computational methods predict regioselectivity in indazole substitutions for derivative synthesis?
- Methodological Answer :
- Fukui Function Analysis : Calculate electrophilic/nucleophilic sites using Gaussian to guide functionalization at the 2-position of indazole .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition states to rationalize solvent-dependent selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
